molecular formula C23H22N4O5S2 B3001523 N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide CAS No. 922894-61-9

N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide

Cat. No.: B3001523
CAS No.: 922894-61-9
M. Wt: 498.57
InChI Key: CSCLGQCFBQDTGJ-UHFFFAOYSA-N
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Description

N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide is a useful research compound. Its molecular formula is C23H22N4O5S2 and its molecular weight is 498.57. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Molecular Structure

  • A novel method for synthesizing functionalized thieno[2,3-b]pyridines through multicomponent condensation reactions was developed. This method involves the use of aromatic and heteroaromatic aldehydes, cyanothioacetamide, acetoacetanilides, and alkylating agents. Structural analysis of related compounds was conducted using X-ray structural analysis (Dyachenko et al., 2019).

Antiprotozoal Agents

  • Compounds related to N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide have been synthesized for use as antiprotozoal agents. These compounds demonstrated strong DNA affinities and significant in vitro and in vivo activities against protozoal infections (Ismail et al., 2004).

Enhanced Emission Properties

  • Pyridyl substituted benzamides have been studied for their luminescent properties in both solid and solution states. These compounds form nano-aggregates with enhanced emission, showing mechanochromic properties and multi-stimuli response (Srivastava et al., 2017).

Anticonvulsant Activities

  • Novel tetrahydrothieno[3,2-c]pyridines and related compounds have been synthesized and evaluated for their anticonvulsant activity. Some of these compounds showed significant activity against seizures induced by N-methyl-D-aspartate (NMDA) in mice (Ohkubo et al., 1996).

Antimicrobial Activities

  • Derivatives of thieno[2,3-b]pyridines have been synthesized and screened for their antimicrobial activities. These compounds have shown promise in vitro (Bakhite et al., 2004).

Anticholinesterase Properties

  • N-Benzyltetrahydropyrido-anellated thiophene derivatives, structurally related to this compound, have been identified as new anticholinesterases. These compounds form a three-dimensional framework through weak intermolecular hydrogen bonds (Pietsch et al., 2007).

Histone Deacetylase Inhibitor

  • Related compounds have been developed as histone deacetylase (HDAC) inhibitors, exhibiting selective inhibition of specific HDACs and showing potential as anticancer drugs (Zhou et al., 2008).

Properties

IUPAC Name

N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-4-[furan-2-ylmethyl(methyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O5S2/c1-15(28)27-10-9-19-20(12-24)23(33-21(19)14-27)25-22(29)16-5-7-18(8-6-16)34(30,31)26(2)13-17-4-3-11-32-17/h3-8,11H,9-10,13-14H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSCLGQCFBQDTGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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